N-(3,5-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core. This scaffold is characterized by fused triazole and quinazoline rings, with a 4-methylbenzenesulfonyl group at position 3 and a 3,5-dimethoxyphenyl substituent at position 3. Such modifications are designed to enhance target binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-15-8-10-19(11-9-15)34(30,31)24-23-26-22(20-6-4-5-7-21(20)29(23)28-27-24)25-16-12-17(32-2)14-18(13-16)33-3/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKIXRUFGYTUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR) based on available research findings.
Chemical Structure and Properties
The compound features a triazoloquinazoline core, which is known for various pharmacological activities. The presence of dimethoxy and sulfonyl groups enhances its reactivity and biological profile. Its molecular formula is , and it has a molecular weight of 388.44 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit potent antimicrobial properties. The compound was evaluated against several bacterial strains using the agar dilution method. The results showed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound displayed moderate cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines. Notably, it exhibited selective toxicity towards cancer cells compared to normal fibroblast cells, indicating its potential for targeted cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results highlight the compound's potential as an anticancer agent while minimizing effects on normal cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound is significantly influenced by the substituents on the quinazoline ring and the triazole moiety. Compounds with electron-withdrawing groups like sulfonyl enhance antibacterial activity compared to those with electron-donating groups.
Key Findings:
- Dimethoxy Substituents : The presence of methoxy groups at the 3 and 5 positions on the phenyl ring enhances solubility and biological activity.
- Sulfonyl Group : The para-methylbenzenesulfonyl group is critical for improving antimicrobial potency.
- Triazole Ring : Modifications in the triazole position can lead to variations in cytotoxicity and selectivity against cancer cell lines.
Case Studies
In a recent study involving various quinazoline derivatives, this compound was identified as one of the most promising candidates due to its dual action against microbial infections and cancer cells. The study emphasized the need for further optimization of this compound to enhance its efficacy and reduce toxicity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibit promising anticancer properties. The triazole moiety is known for its ability to inhibit specific enzymes involved in cancer progression. Studies have shown that derivatives of quinazoline can effectively target and inhibit certain cancer cell lines, leading to reduced proliferation and increased apoptosis rates in vitro .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth. For instance, quinazoline derivatives have been found to interfere with the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many types of cancer .
Pharmacological Applications
Anti-inflammatory Properties
This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This makes it a candidate for further exploration in treating inflammatory diseases.
Neuroprotective Effects
Preliminary studies suggest that compounds with a similar framework may offer neuroprotective benefits. The presence of methoxy groups can enhance the lipophilicity of the molecule, allowing better penetration through the blood-brain barrier. This property could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by sulfonylation reactions. The synthetic routes can be optimized to improve yield and purity .
Derivatives and Modifications
Modifications of the core structure can lead to derivatives with enhanced biological activity or selectivity. For example, altering the substituents on the quinazoline ring can significantly influence its pharmacological profile .
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of quinazoline derivatives demonstrated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The results indicated that these compounds could serve as lead candidates for further development into anticancer agents .
Case Study 2: Inflammation Model Testing
In an animal model of inflammation induced by carrageenan injection, derivatives exhibited a significant reduction in paw edema compared to control groups. This suggests potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest structural analogs include:
- 3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine (ECHEMI ID: 866811-43-0) .
- N-Alkyl-2-(furan-2-yl)-5-phenoxy-triazolo[1,5-a][1,3,5]triazin-7-amine derivatives (e.g., compounds 23–25, 37) .
- 3-(Pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-ones (anticonvulsant candidates) .
Key Differences:
Implications:
- The 3,5-dimethoxyphenyl substituent introduces steric bulk and electron-donating effects, which may influence binding to aromatic stacking regions in biological targets (e.g., kinases or receptors) compared to the 4-ethoxyphenyl analog .
- The triazoloquinazoline core differentiates it from triazolotriazines (), which exhibit distinct electronic properties due to the triazine ring’s electron-deficient nature .
Pharmacological Potential (Inferred)
While direct data on the target compound are unavailable, insights can be drawn from analogs:
- Anticonvulsant Activity: highlights quinazolin-4(3H)-ones with pyrazole substituents as anticonvulsants.
- Kinase Inhibition : Tosyl groups are common in kinase inhibitors (e.g., imatinib), suggesting the target compound could interact with ATP-binding pockets .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(3,5-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
- The compound is typically synthesized via multi-step heterocyclic reactions. A common approach involves refluxing intermediates like substituted triazoles with sulfonyl chlorides or aldehydes in ethanol or 1,4-dioxane under acidic conditions (e.g., glacial acetic acid). Purification often employs column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Nuclear magnetic resonance (NMR; 1H, 13C, 31P), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Elemental analysis and X-ray crystallography may supplement characterization, particularly for resolving regiochemical ambiguities in the triazoloquinazoline core .
Advanced Research Questions
Q. How can reaction yields be optimized using computational or heuristic algorithms?
- Bayesian optimization and heuristic algorithms (e.g., design of experiments, DoE) efficiently explore parameter spaces (e.g., temperature, solvent ratios, catalyst loading). These methods outperform traditional one-variable-at-a-time (OVAT) approaches by identifying synergistic interactions between variables, reducing experimental iterations by ~40% .
Q. How should researchers resolve contradictions between experimental and theoretical spectral data?
- Discrepancies in NMR or IR spectra often arise from dynamic effects (e.g., tautomerism) or computational approximations. Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level can predict spectroscopic profiles, enabling direct comparison with experimental data. Deviations >5% may necessitate re-evaluating solvent effects or conformational sampling .
Q. What strategies are effective for designing biological activity assays for this compound?
- Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) guided by structural analogs. For cytotoxicity screening, use standardized models like Daphnia magna assays, which balance cost and reproducibility. Dose-response curves (IC50/EC50) and molecular docking (e.g., AutoDock Vina) can correlate substituent effects (e.g., methoxy groups) with bioactivity .
Q. What are the key challenges in scaling up multi-step syntheses of triazoloquinazoline derivatives?
- Key issues include:
- Intermediate stability : Moisture-sensitive intermediates require inert atmospheres (N2/Ar).
- Byproduct formation : Monitor reactions via TLC or HPLC to isolate regioisomers (e.g., [1,2,3] vs. [1,2,4] triazole products).
- Purification : Use preparative HPLC for polar byproducts, or recrystallization in ethanol/water mixtures .
Q. How can statistical experimental design improve reaction reproducibility?
- Implement factorial designs (e.g., 2^k or Plackett-Burman) to screen variables (temperature, solvent polarity, stoichiometry). Response surface methodology (RSM) optimizes critical parameters, reducing batch-to-batch variability. For example, a Central Composite Design (CCD) can model non-linear yield responses to reflux time and catalyst concentration .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified sulfonyl or methoxy groups to assess electronic/steric effects.
- Pharmacophore mapping : Overlay 3D structures (e.g., PyMOL) to identify conserved binding motifs.
- In vitro validation : Test analogs in parallel assays (e.g., kinase inhibition panels) to quantify SAR trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
